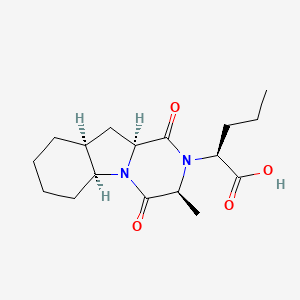

![molecular formula C12H16O7 B584031 Tri-O-acetyl-D-[2-13C]glucal CAS No. 478529-36-1](/img/structure/B584031.png)

Tri-O-acetyl-D-[2-13C]glucal

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

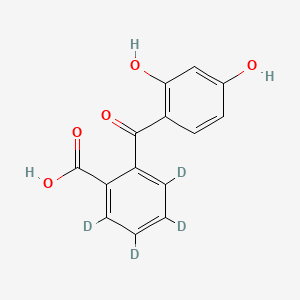

Tri-O-acetyl-D-glucal is a D-glucal derivative . It acts as a building block for the synthesis of oligosaccharides in both solution and solid-phase . Further, it is used in the preparation of D-arabino-1,5-anhydro-2-deoxy-hex-1-enitol . It can also be used as a biological material or organic compound for life science related research .

Synthesis Analysis

Tri-O-acetyl-D-glucal can undergo a Ferrier rearrangement with an alcohol and Lewis acid to give a 2,3-unsaturated product . It can also undergo electrophilic addition across the double bond to introduce halogens and epoxides or be used to generate deoxy monosaccharides .Molecular Structure Analysis

The molecular formula of Tri-O-acetyl-D-glucal is C12H16O7 . The IUPAC name is [(2R,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate . The molecular weight is 272.25 g/mol .Chemical Reactions Analysis

Tri-O-acetyl-D-glucal can undergo addition of hydrazoic acid to alpha,beta-unsaturated aldehydes to give 3-azido-2,3-dideoxyhexopyranoses . These can be converted into 1,4,6-tri-O-acetyl-3-azido-2,3-dideoxyhexopyranoses as well as methyl and ethyl glycosides .Physical and Chemical Properties Analysis

Tri-O-acetyl-D-glucal is a white to off-white crystalline powder . The molecular formula is C12H16O7 , and the molecular weight is 272.25 g/mol .科学的研究の応用

Biological Activities of Derivatized D-Glucans

Derivatized D-glucans, including acetylated forms, have been studied for their biological and technological potential. Chemical modifications, such as acetylation, enhance solubility and may alter biological activities such as anticoagulation, antitumor, antioxidant, and antiviral effects. This suggests that Tri-O-acetyl-D-[2-13C]glucal could be explored for similar applications due to its acetylated structure, offering insights into the development of new therapeutic agents or biomaterials (Kagimura et al., 2015).

Metabolic and Mind Shifts in Cancer

In the context of cancer research, the study of metabolic shifts from glucose to alternative sources like glutamine and acetate in tumor cells highlights the importance of understanding the metabolic flexibility in cancer. This research area may benefit from compounds like this compound to trace metabolic pathways and investigate the role of specific metabolic substrates in cancer progression and treatment strategies (Corbet & Féron, 2015).

N-Acetylcysteine in Psychiatry

While not directly related to this compound, the use of N-acetylcysteine (NAC) in psychiatry for treating disorders through modulation of glutamatergic, neurotropic, and inflammatory pathways demonstrates the growing interest in acetylated compounds in medical research. This suggests a potential area of exploration for this compound in similar neurobiological applications (Dean, Giorlando, & Berk, 2011).

Pyrolysis of Polysaccharides

Research on the pyrolysis of polysaccharides, using 13C labels in synthetic glucans to understand the chemical mechanisms involved in the formation of specific compounds, is relevant to the study of this compound. This research provides a foundation for understanding the thermal decomposition and potential applications of glucal derivatives in bioenergy and material science (Ponder & Richards, 2010).

作用機序

Target of Action

Tri-O-acetyl-D-[2-13C]glucal is primarily used in proteomics research . .

Mode of Action

As a building block, this compound interacts with other molecules through chemical reactions to form larger structures. The exact nature of these interactions depends on the specific reaction conditions and the other molecules involved .

Biochemical Pathways

This compound is involved in the synthesis of oligosaccharides . Oligosaccharides are carbohydrates that consist of a small number of monosaccharides (or sugars) and play many roles in all forms of life, including cell-cell recognition and interaction .

Result of Action

The result of this compound’s action is the formation of more complex molecules, such as oligosaccharides . These molecules can then participate in various biological processes, depending on their specific structures .

Action Environment

The action of this compound is influenced by various environmental factors, including the presence of other reactants, temperature, pH, and solvent conditions .

Safety and Hazards

Avoid dust formation, breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

将来の方向性

生化学分析

Biochemical Properties

Tri-O-acetyl-D-[2-13C]glucal plays a significant role in biochemical reactions, particularly in the synthesis of oligosaccharides

Molecular Mechanism

It is known to be involved in the synthesis of oligosaccharides

Metabolic Pathways

It is known to be involved in the synthesis of oligosaccharides , which suggests it may have effects on metabolic flux or metabolite levels.

特性

InChI |

InChI=1S/C11H13O7/c1-6(12)17-8-3-4-16-9(5-10(14)15)11(8)18-7(2)13/h4,8-9,11H,5H2,1-2H3,(H,14,15)/i3+1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRLQHJWKCMOOE-LBPDFUHNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1[C]=COC(C1OC(=O)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1[13C]=COC(C1OC(=O)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20849650 |

Source

|

| Record name | PUBCHEM_71434353 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20849650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478529-36-1 |

Source

|

| Record name | PUBCHEM_71434353 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20849650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,7-Methano-1h-cyclopenta[b]pyridine](/img/structure/B583960.png)

![[1'-13C]ribothymidine](/img/structure/B583962.png)

![5-Methyl-[3'-13C]uridine](/img/structure/B583966.png)